![molecular formula C17H19N3O2 B11836623 tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)
tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-7-Cyano-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Pyridoindol-Derivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in der pharmazeutischen Chemie bekannt. Die Struktur dieser Verbindung enthält eine tert-Butylgruppe, eine Cyanogruppe und einen Carboxylester, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen.
Vorbereitungsmethoden
Die Synthese von tert-Butyl-7-Cyano-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyridoindol-Kerns: Dies kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers, wie z. B. eines Indol-Derivats und einer Nitrilverbindung, erreicht werden.
Einführung der tert-Butylgruppe: Dieser Schritt beinhaltet oft Alkylierungsreaktionen unter Verwendung von tert-Butylhalogeniden unter basischen Bedingungen.
Veresterung: Die Carboxylestergruppe kann durch Veresterungsreaktionen unter Verwendung von Alkoholen und Carbonsäuren oder ihren Derivaten eingeführt werden.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Verbesserung der Ausbeute und Skalierbarkeit beinhalten, wobei oft Katalysatoren und spezielle Reaktionsbedingungen eingesetzt werden, um die Effizienz zu erhöhen.
Chemische Reaktionsanalyse
tert-Butyl-7-Cyano-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid können die Cyanogruppe in eine Aminogruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Cyanogruppe oder der Estergruppe auftreten, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckbedingungen, um die gewünschten Umwandlungen zu erleichtern. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte, reduzierte und substituierte Derivate mit potenziellen biologischen Aktivitäten.
Analyse Chemischer Reaktionen
tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung zur Untersuchung von Reaktionsmechanismen.
Biologie: Die Verbindung hat sich als potenzieller Inhibitor bestimmter Enzyme und Rezeptoren erwiesen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften, wie z. B. Polymere und Beschichtungen, verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-7-Cyano-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Cyanogruppe und der Carboxylester spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Hemmung oder Modulation ihrer Aktivität führt. Molekulardocking-Studien haben gezeigt, dass die Verbindung in die aktiven Zentren bestimmter Enzyme passen kann, wodurch ihre Funktion blockiert wird und therapeutische Wirkungen erzielt werden .
Wirkmechanismus
The mechanism of action of tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the carboxylate ester play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Molecular docking studies have shown that the compound can fit into the active sites of specific enzymes, blocking their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl-7-Cyano-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat kann mit anderen Pyridoindol-Derivaten verglichen werden, wie zum Beispiel:
tert-Butyl-substituierte [1,2,4]triazino[5,6-b]indol-3-thiole: Diese Verbindungen enthalten ebenfalls eine tert-Butylgruppe und haben eine signifikante biologische Aktivität gezeigt.
Indolo[2,3-b]chinoxaline: Diese Derivate sind bekannt für ihre DNA-interkalierenden Eigenschaften und ihr Potenzial als antivirale und zytotoxische Mittel.
Die Einzigartigkeit von tert-Butyl-7-Cyano-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
tert-butyl 7-cyano-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-7-6-14-13(10-20)12-5-4-11(9-18)8-15(12)19-14/h4-5,8,19H,6-7,10H2,1-3H3 |
InChI-Schlüssel |
DXXBYFZEZKQABQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


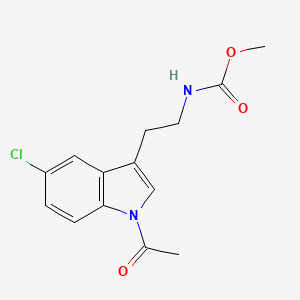

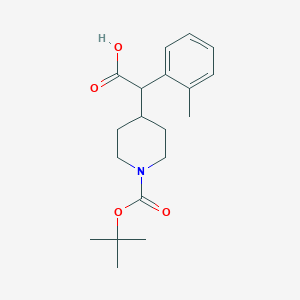

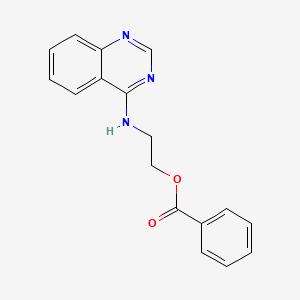
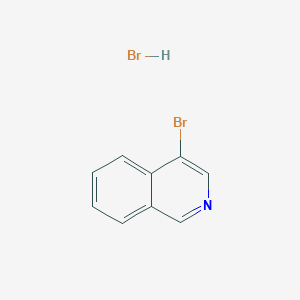
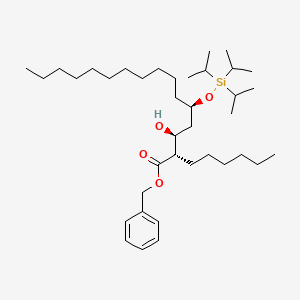

![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)

![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)
![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)

